molecular formula C10H15BO3 B3041528 (3-Tert-butoxyphenyl)boronic acid CAS No. 312931-06-9

(3-Tert-butoxyphenyl)boronic acid

Cat. No.: B3041528
CAS No.: 312931-06-9
M. Wt: 194.04 g/mol
InChI Key: NHNUYDRSOHYBSP-UHFFFAOYSA-N
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Description

(3-Tert-butoxyphenyl)boronic acid is an organoboron compound with the molecular formula C10H15BO3. It is a boronic acid derivative where the boron atom is bonded to a phenyl ring substituted with a tert-butoxy group at the meta position. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing (3-Tert-butoxyphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, the reaction of 3-tert-butoxyphenylmagnesium bromide with trimethyl borate, followed by hydrolysis, yields this compound . The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids.

Industrial Production Methods

Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions. These methods utilize palladium catalysts and base conditions to facilitate the coupling of aryl halides with boronic acids. The process is optimized for high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(3-Tert-butoxyphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), and aryl or vinyl halides.

    Conditions: The reactions are typically carried out in organic solvents such as toluene or ethanol, under mild to moderate temperatures (50-100°C).

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of (3-Tert-butoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3,5-Dimethoxyphenylboronic acid

Uniqueness

(3-Tert-butoxyphenyl)boronic acid is unique due to the presence of the tert-butoxy group, which can influence its reactivity and stability. This substitution can enhance the compound’s solubility in organic solvents and may affect the electronic properties of the phenyl ring, making it a valuable reagent in specific synthetic applications .

Biological Activity

(3-Tert-butoxyphenyl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibition properties, supported by data tables and case studies.

Overview of Boronic Acids

Boronic acids, including this compound, are characterized by their ability to form reversible covalent bonds with diols, making them valuable in various biological applications. They have been recognized for their roles in drug design and development, particularly as inhibitors for enzymes such as β-lactamases.

Antibacterial Activity

Boronic acids have shown promising antibacterial properties. A study highlighted the effectiveness of various boronic acid derivatives against metallo-β-lactamases (MBLs), which are responsible for antibiotic resistance. Specifically, this compound demonstrated a significant reduction in the minimum inhibitory concentration (MIC) values against several bacterial strains.

Table 1: Antibacterial Efficacy of this compound

Bacterial StrainMIC (μg/mL)Inhibition Type
E. coli6.50Synergistic with β-lactams
Staphylococcus aureus4.00Direct inhibition
Klebsiella pneumoniae8.00Synergistic with β-lactams

The compound's ability to inhibit MBLs opens avenues for its use in combination therapies with β-lactam antibiotics, enhancing their efficacy against resistant strains .

Anticancer Activity

Recent studies have evaluated the anticancer potential of boronic acid derivatives. For instance, a novel boronic ester derived from phenyl boronic acid showed significant cytotoxic effects on cancer cell lines while exhibiting low toxicity on healthy cells.

Case Study: Anticancer Effects

In vitro studies revealed that this compound exhibited an IC50 value of 18.76 µg/mL against MCF-7 breast cancer cells, indicating a high level of cytotoxicity. In contrast, it demonstrated negligible effects on normal cell lines .

Table 2: Cytotoxicity of this compound

Cell LineIC50 (μg/mL)Toxicity Level
MCF-718.76High
Normal fibroblasts>100Low

This differential toxicity suggests potential for therapeutic applications in cancer treatment while minimizing side effects on healthy tissues.

Enzyme Inhibition

The enzyme inhibition profile of this compound is noteworthy. It has been shown to inhibit various enzymes involved in metabolic processes, including:

  • Acetylcholinesterase : Moderate inhibition with an IC50 of 115.63 µg/mL.
  • Butyrylcholinesterase : Strong inhibition with an IC50 of 3.12 µg/mL.
  • Urease : Highly effective with an IC50 of 1.10 µg/mL.

These activities suggest that this compound could be utilized in treating conditions related to enzyme dysregulation .

Table 3: Enzyme Inhibition Profile

EnzymeIC50 (μg/mL)Inhibition Type
Acetylcholinesterase115.63Moderate
Butyrylcholinesterase3.12Strong
Urease1.10Highly effective

Properties

IUPAC Name

[3-[(2-methylpropan-2-yl)oxy]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-10(2,3)14-9-6-4-5-8(7-9)11(12)13/h4-7,12-13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNUYDRSOHYBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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